REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[C:8](Br)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)[OH:26])=[CH:21][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>COCCOC.O.C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClCCl>[C:14]([O-:15])(=[O:26])[CH3:13].[NH4+:1].[NH2:1][C:2]1[C:7]2[C:8]([C:22]3[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=3)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1 |f:2.3.4,6.7.8,11.12,^1:47,66|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)Br)/C=C/C(=O)NC
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Name
|
Cs2CO3
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
DME water ethanol
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
COCCOC.O.C(C)O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring in a Smith Synthesizer microwave oven (at 300 W)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue collected
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)Cl)/C=C/C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[C:8](Br)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)[OH:26])=[CH:21][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>COCCOC.O.C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClCCl>[C:14]([O-:15])(=[O:26])[CH3:13].[NH4+:1].[NH2:1][C:2]1[C:7]2[C:8]([C:22]3[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=3)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1 |f:2.3.4,6.7.8,11.12,^1:47,66|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)Br)/C=C/C(=O)NC
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Name
|
Cs2CO3
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
DME water ethanol
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
COCCOC.O.C(C)O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring in a Smith Synthesizer microwave oven (at 300 W)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue collected
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)Cl)/C=C/C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |